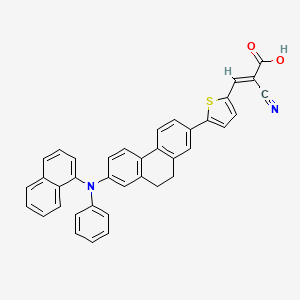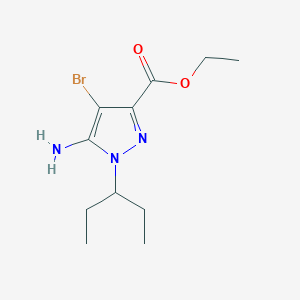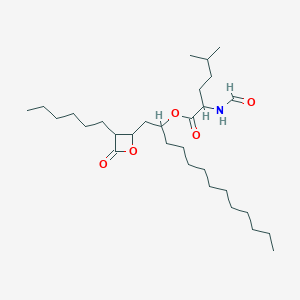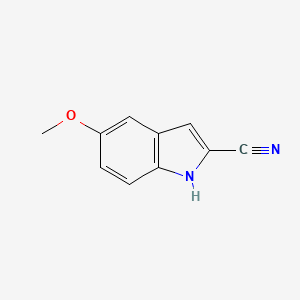
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that features a fluorinated indane structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the indane ring can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindanone, which can be achieved through the fluorination of indanone using a fluorinating agent such as Selectfluor.
Reduction: The 5-fluoroindanone is then reduced to 5-fluoroindan-1-ol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Alkylation: The final step involves the alkylation of 5-fluoroindan-1-ol with ethylene oxide or a similar alkylating agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.
化学反应分析
Types of Reactions
2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
科学研究应用
Chemistry
In chemistry, 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated indane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The compound may act by modulating signaling pathways or inhibiting enzyme activity, depending on its structure and the target involved.
相似化合物的比较
Similar Compounds
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
887407-17-2 |
|---|---|
分子式 |
C11H13FO |
分子量 |
180.22 g/mol |
IUPAC 名称 |
2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-4-11-8(5-6-13)1-2-9(11)7-10/h3-4,7-8,13H,1-2,5-6H2 |
InChI 键 |
DYDZLIAITOPEQO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1CCO)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)






![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)



![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)

